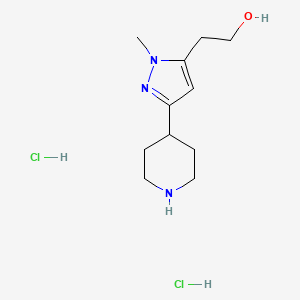

1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

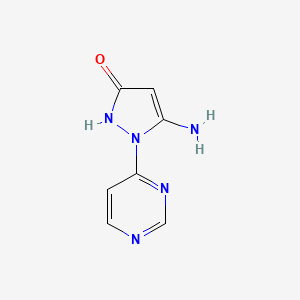

1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCPM and is a urea-based derivative that has shown promising results in scientific research.

Scientific Research Applications

Catalysis and Organic Synthesis

BCPU can serve as a valuable building block in organic synthesis. While pinacol boronic esters are commonly used in Suzuki–Miyaura couplings, protodeboronation of these compounds is not well explored. However, recent research has demonstrated catalytic protodeboronation of alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, BCPU’s protodeboronation has been utilized in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Click Chemistry and Triazole Formation

BCPU derivatives have been employed in click reactions. For instance, 3,5-dibenzylidene-1-(prop-2-yn-1-yl)piperidin-4-ones, derived from BCPU, react with alkyl azides in water–tert-butyl alcohol to yield 3,5-dibenzylidene-1-(1-alkyl-1H-1,2,3-triazol-4-ylmethyl)piperidin-4-ones. This copper(I)-catalyzed system facilitates efficient alkyne–azide click reactions .

Anticancer and Antiviral Properties

BCPU derivatives may exhibit biological activity. Researchers have explored the modulation of BCPU analogs by varying the aliphatic chain and substituents. These modifications could potentially lead to compounds with anticancer or antiviral properties .

Benzothiazole Derivatives

BCPU derivatives have been synthesized as 3-(piperazin-1-yl)-1,2-benzothiazole compounds. These derivatives were obtained through a reaction sequence involving BCPU and other reagents. The resulting products may have applications in medicinal chemistry or materials science .

Chemical Building Blocks and Drug Discovery

BCPU and its derivatives serve as versatile chemical building blocks. Their stability, ease of purification, and commercial availability make them attractive for various transformations. Researchers continue to explore their potential in drug discovery and other applications .

Commercial Availability

Mechanism of Action

Target of Action:

The primary target of “1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea” is Cyclin-Dependent Kinase 12 (CDK12) . CDK12 plays a key role in the coordination of transcription with elongation and mRNA processing . Mutations in CDK12 found in tumors and its inhibition can sensitize cancer cells to DNA-damaging reagents and DNA-repair inhibitors .

Mode of Action:

The compound interacts with CDK12, inhibiting its activity . This inhibition disrupts the normal function of CDK12, leading to a decrease in the coordination of transcription with elongation and mRNA processing . This disruption can sensitize cancer cells to DNA-damaging reagents and DNA-repair inhibitors .

Biochemical Pathways:

The inhibition of CDK12 affects the transcription and mRNA processing pathways . The downstream effects of this disruption can lead to an increased sensitivity of cancer cells to DNA-damaging reagents and DNA-repair inhibitors .

Result of Action:

The result of the compound’s action is the inhibition of the phosphorylation of Ser2 in the C-terminal domain of RNA polymerase II . This leads to growth inhibition in certain types of cells, such as SK-BR-3 cells .

properties

IUPAC Name |

1-benzyl-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c21-13-18-7-4-10-22-19(18)25-11-8-17(9-12-25)15-24-20(26)23-14-16-5-2-1-3-6-16/h1-7,10,17H,8-9,11-12,14-15H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDIOVOITLRWJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2806376.png)

![N-(2-ethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806377.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-benzylacetamide](/img/structure/B2806382.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2806383.png)

![3-(2-fluorobenzyl)-7-((4-(methylthio)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806385.png)

![(E)-3-(1,3-benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B2806386.png)

![N-(4-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2806395.png)